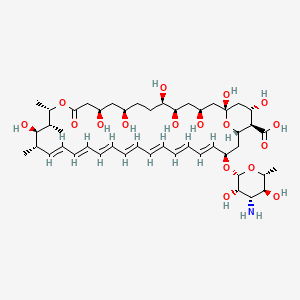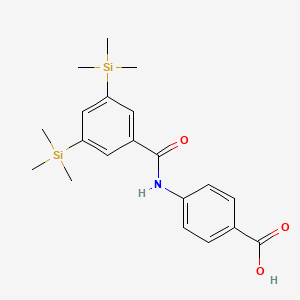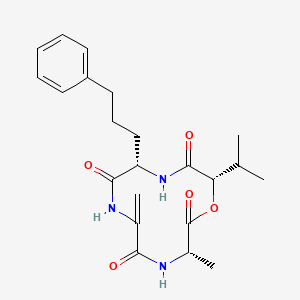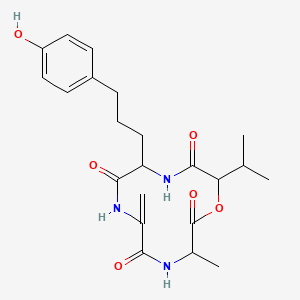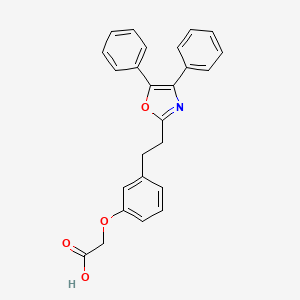
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY 42393, also known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid, is a small molecule drug developed by Bristol-Myers Squibb. It is a prostacyclin partial agonist and platelet aggregation inhibitor. This compound has shown potential in reducing early atherosclerosis and inhibiting monocyte-macrophage atherogenic activity .
Preparation Methods
The synthetic routes and reaction conditions for BMY 42393 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the oxazole ring and subsequent attachment of the phenoxyacetic acid moiety . Industrial production methods are likely to involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
BMY 42393 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its pharmacological properties.
Substitution Reactions: BMY 42393 can participate in substitution reactions, particularly involving the phenoxyacetic acid moiety.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Scientific Research Applications
BMY 42393 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study prostacyclin receptor agonists and their effects on platelet aggregation.
Biology: The compound is utilized to investigate the role of prostacyclin receptors in various biological processes, including inflammation and vascular function.
Mechanism of Action
BMY 42393 exerts its effects by acting as a partial agonist of prostacyclin receptors. It inhibits platelet aggregation by stimulating platelet adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of cAMP-dependent protein kinase results in the inhibition of thrombin-induced elevation of intracellular calcium levels, ultimately preventing platelet aggregation . The compound also suppresses monocyte-macrophage atherogenic activity and cytokine production, contributing to its anti-atherosclerotic effects .
Comparison with Similar Compounds
BMY 42393 is unique compared to other prostacyclin agonists due to its structural novelty and specific pharmacological properties. Similar compounds include:
Iloprost: A synthetic analog of prostacyclin with similar platelet aggregation inhibitory effects but different pharmacokinetic properties.
Treprostinil: Another prostacyclin analog used for treating pulmonary arterial hypertension, with a different mechanism of action and therapeutic applications.
Octimibate: A non-prostanoid prostacyclin agonist with limited platelet inhibitory activity after oral dosing.
BMY 42393 stands out due to its oral activity, selective inhibition of platelet aggregation, and potential therapeutic applications in atherosclerosis research .
Properties
CAS No. |
136451-58-6 |
|---|---|
Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28) |
InChI Key |
AZZHJQQOAHWBPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4 |
Appearance |
Solid powder |
| 136451-58-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid BMY 45778 BMY-45778 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



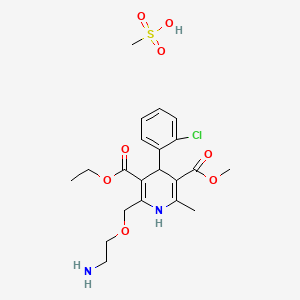
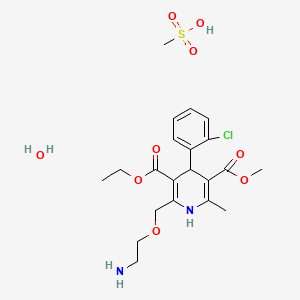
![trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1667251.png)



